1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine
Overview
Description
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine is a compound belonging to the piperazine family, which is known for its diverse biological activities Piperazine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 1,3-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating neurological disorders and other diseases.
Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of other piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)piperazine: This compound lacks the 3-chloropropyl group, which may result in different biological activities and reactivity.
1-(3-Chloropropyl)piperazine: This compound lacks the 2-chlorophenyl group, which also affects its biological properties and chemical reactivity.
1-(2,3-Dichlorophenyl)piperazine: This compound has an additional chlorine atom on the phenyl ring, which can influence its interactions with biological targets and its chemical behavior.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15/h1-2,4-5H,3,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAKGAUXSCJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325870 | |
Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52536-36-4 | |
Record name | NSC520933 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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